molecular formula C13H25NO2 B12888488 4-Ethyl-2-heptyl-2-oxazoline-4-methanol CAS No. 57101-63-0

4-Ethyl-2-heptyl-2-oxazoline-4-methanol

Cat. No.: B12888488
CAS No.: 57101-63-0
M. Wt: 227.34 g/mol
InChI Key: GGTHMQKJWFHHRT-UHFFFAOYSA-N
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Description

4-Ethyl-2-heptyl-2-oxazoline-4-methanol is an organic compound with the molecular formula C13H25NO2. It belongs to the class of oxazolines, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms. This compound is notable for its unique structure, which includes an ethyl group, a heptyl chain, and a hydroxymethyl group attached to the oxazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-2-heptyl-2-oxazoline-4-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-ethyl-2-heptyl-2-oxazoline with formaldehyde in the presence of a base, which facilitates the formation of the hydroxymethyl group.

Reaction Conditions:

    Temperature: Typically around 60-80°C

    Solvent: Common solvents include methanol or ethanol

    Catalyst: Basic catalysts such as sodium hydroxide or potassium carbonate

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on efficient use of raw materials and energy.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-heptyl-2-oxazoline-4-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazoline ring can be reduced to form an oxazolidine.

    Substitution: The ethyl and heptyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a strong base like sodium hydride (NaH).

Major Products

    Oxidation: 4-ethyl-2-heptyl-2-oxazoline-4-carboxylic acid

    Reduction: 4-ethyl-2-heptyl-2-oxazolidine-4-methanol

    Substitution: Various substituted oxazolines depending on the reagents used

Scientific Research Applications

4-Ethyl-2-heptyl-2-oxazoline-4-methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of polymers and resins, where it can act as a cross-linking agent to enhance material properties.

Mechanism of Action

The mechanism of action of 4-ethyl-2-heptyl-2-oxazoline-4-methanol depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting normal cellular functions. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2-oxazoline: Lacks the heptyl and hydroxymethyl groups, making it less hydrophobic and less reactive.

    4-Methyl-2-oxazoline: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and physical properties.

    2-Heptyl-2-oxazoline: Similar but lacks the hydroxymethyl group, affecting its solubility and reactivity.

Uniqueness

4-Ethyl-2-heptyl-2-oxazoline-4-methanol is unique due to its combination of an ethyl group, a heptyl chain, and a hydroxymethyl group. This structure imparts specific physical and chemical properties, such as increased hydrophobicity and the ability to form hydrogen bonds, making it versatile for various applications.

Properties

CAS No.

57101-63-0

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

(4-ethyl-2-heptyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C13H25NO2/c1-3-5-6-7-8-9-12-14-13(4-2,10-15)11-16-12/h15H,3-11H2,1-2H3

InChI Key

GGTHMQKJWFHHRT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=NC(CO1)(CC)CO

Origin of Product

United States

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